(2,5-Dioxopyrrolidin-1-yl) 5-phenylmethoxycarbonyloxypyridine-3-carboxylate
Overview
Description
(2,5-Dioxopyrrolidin-1-yl) 5-phenylmethoxycarbonyloxypyridine-3-carboxylate is a chemical compound with the molecular formula C18H17ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a pyrrolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 5-phenylmethoxycarbonyloxypyridine-3-carboxylate typically involves the reaction of 5-phenylmethoxycarbonyloxypyridine-3-carboxylic acid with 2,5-dioxopyrrolidin-1-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 5-phenylmethoxycarbonyloxypyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the pyrrolidinone moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,5-Dioxopyrrolidin-1-yl) 5-phenylmethoxycarbonyloxypyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research has shown its potential as an anticonvulsant and in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 5-phenylmethoxycarbonyloxypyridine-3-carboxylate involves the inhibition of specific molecular targets. Studies have shown that it inhibits calcium currents mediated by Cav1.2 (L-type) channels, which play a crucial role in various physiological processes . This inhibition leads to its anticonvulsant and antinociceptive activities.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dioxopyrrolidin-1-yl) (phenyl)Acetamides: These compounds share a similar pyrrolidinone moiety and have been studied for their anticonvulsant properties.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has shown potential as a broad-spectrum anticonvulsant.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 5-phenylmethoxycarbonyloxypyridine-3-carboxylate is unique due to its specific structure, which combines a pyridine ring with a pyrrolidinone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-phenylmethoxycarbonyloxypyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O7/c21-15-6-7-16(22)20(15)27-17(23)13-8-14(10-19-9-13)26-18(24)25-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHXDLBXDSKNCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)OC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362099 | |
Record name | (2,5-dioxopyrrolidin-1-yl) 5-phenylmethoxycarbonyloxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5488-97-1 | |
Record name | (2,5-dioxopyrrolidin-1-yl) 5-phenylmethoxycarbonyloxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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